N-[(2-methyl-1H-indol-3-yl)(4-methylphenyl)methyl]pyridin-2-amine
Description
N-[(2-methyl-1H-indol-3-yl)(4-methylphenyl)methyl]pyridin-2-amine (hereafter referred to as the target compound) is a heterocyclic amine featuring a pyridine ring linked to a substituted indole-phenylmethyl group. Its structure includes:
- A pyridin-2-amine backbone, which is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding and π-π stacking capabilities.
- A 4-methylphenyl group, contributing steric bulk and lipophilicity.
This compound is hypothesized to exhibit biological activity based on structural similarities to known inhibitors and receptor ligands.
Properties
Molecular Formula |
C22H21N3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C22H21N3/c1-15-10-12-17(13-11-15)22(25-20-9-5-6-14-23-20)21-16(2)24-19-8-4-3-7-18(19)21/h3-14,22,24H,1-2H3,(H,23,25) |
InChI Key |
CWBHEIWNECIDTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(NC3=CC=CC=C32)C)NC4=CC=CC=N4 |
Origin of Product |
United States |
Biological Activity
N-[(2-methyl-1H-indol-3-yl)(4-methylphenyl)methyl]pyridin-2-amine, with the molecular formula C22H21N3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its interactions at the molecular level, therapeutic potentials, and relevant research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3 |
| Molecular Weight | 327.422 g/mol |
| CAS Number | Not specified |
Research indicates that this compound exhibits selective activity towards specific biological targets, particularly within the dopamine receptor family. Studies have shown that compounds structurally similar to this molecule can act as agonists for the D3 dopamine receptor, promoting cellular signaling pathways such as β-arrestin translocation and G protein activation .
Anticancer Properties
Recent studies have evaluated the anticancer potential of related indole derivatives, which share structural similarities with this compound. For instance, compounds exhibiting similar indole structures have demonstrated significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | HeLa | 0.52 |
| 7d | MCF-7 | 0.34 |
| 7d | HT-29 | 0.86 |
These findings suggest that modifications in the indole structure can lead to enhanced cytotoxicity against cancer cells, indicating a potential pathway for therapeutic development .
Neuroprotective Effects
The neuroprotective properties of similar compounds have been documented, particularly in relation to dopaminergic neuron preservation. The D3 receptor agonist activity is linked to neuroprotection mechanisms that could be beneficial in treating neurodegenerative disorders . Molecular modeling studies indicate that these compounds may interact uniquely with dopamine receptors, enhancing their selectivity and efficacy .
Case Studies
- Dopamine Receptor Agonism : A study highlighted the selectivity of ML417 (a compound structurally related to this compound) for D3 receptors over D2 receptors, demonstrating its potential as a therapeutic agent for neuropsychiatric disorders .
- Antiproliferative Activity : In vitro studies on various indole derivatives showed promising results against cancer cell lines, indicating that structural modifications can significantly influence biological activity and therapeutic potential .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[(2-methyl-1H-indol-3-yl)(4-methylphenyl)methyl]pyridin-2-amine may exhibit significant anticancer properties. For instance, derivatives of pyridin-2-amines have been shown to inhibit cell proliferation in various cancer cell lines by modulating protein kinase activity, such as CDK4 and CDK6, which are crucial for cell cycle regulation .
Case Study:
A study involving a related compound demonstrated its ability to induce apoptosis in acute myeloid leukemia (AML) cells. The compound was tested on MV4-11 cells, revealing dose-dependent effects on cell viability and apoptosis markers .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Research into related indole derivatives has shown promise in modulating G protein-coupled receptors (GPCRs), which are critical targets for neurological disorders .
Case Study:
In a pharmacological evaluation, certain indole derivatives were found to enhance neuroprotective pathways and reduce neuronal apoptosis in models of oxidative stress, indicating their potential utility in conditions like Alzheimer's disease .
Enzyme Inhibition
This compound and its analogs have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For example, the inhibition of kinases like p38 MAPK has been linked to anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions .
Antimicrobial Properties
Some studies have reported that similar compounds possess antimicrobial activity. The presence of the indole moiety is often associated with enhanced biological activity against various bacterial strains, making these compounds candidates for developing new antibiotics .
Data Tables
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogues
| Compound Name | Key Substituents | Core Structure Differences | Evidence ID |
|---|---|---|---|
| N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-3-nitroaniline | Pyridin-2-yl, nitroaniline | Pyridine replaces 4-methylphenyl; nitro group | |
| N-((4-fluorophenyl)(phenyl)methyl)pyridin-2-amine | 4-Fluorophenyl, phenyl | Lacks indole; fluorophenyl enhances polarity | |
| N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine | Pyrimidin-2-amine, 1-methylindole, nitro group | Pyrimidine core; additional nitro substituent | |
| (4-fluorophenyl)(pyridin-2-yl)methylamine | Fluorophenyl, methylamine | Simplified structure; lacks indole | |
| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | Oxadiazole, chlorophenyl | Oxadiazole replaces indole |
Key Observations:
Indole vs. Oxadiazole in introduces a more electronegative core, altering electronic properties.
Substituent Effects :
- Electron-withdrawing groups (e.g., nitro in , fluoro in ) increase polarity but may reduce metabolic stability.
- Methyl groups (4-methylphenyl in the target vs. 1-methylindole in ) enhance lipophilicity, influencing logP and membrane permeability.
Physicochemical Properties
The target compound’s properties can be inferred from analogues (Table 2):
Table 2: Physicochemical Comparison
Key Observations:
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is pivotal for constructing the carbon-carbon bond between the indole and aryl groups. A representative protocol involves coupling 2-methylindol-3-ylboronic acid with a halogenated pyridine derivative under palladium catalysis.
-
Reactants:
-
2-Methylindol-3-ylboronic acid (1.2 equiv)
-
5-Bromo-pyridin-2-amine (1.0 equiv)
-
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: s-Phos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene
-
Conditions: 85°C, 3 hours under nitrogen
Outcome:
-
Yield: 93% after silica gel chromatography
-
Purity: >95% (HPLC)
-
Characterization: ¹H NMR (400 MHz, DMSO-d₆) confirmed aryl coupling and amine retention.
Key Variables:
Buchwald-Hartwig Amination
This method forms the C-N bond between the pyridine amine and the benzhydryl intermediate. A patent-derived procedure () utilizes:
-
Reactants:
-
N-[(2-Methyl-1H-indol-3-yl)(4-methylphenyl)methyl]bromide
-
Pyridin-2-amine
-
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (6 mol%)
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane
-
Conditions: 100°C, 12 hours
Outcome:
Multi-Step Synthesis via Reductive Amination
A less common route involves condensing 2-methylindole-3-carbaldehyde with 4-methylbenzylamine followed by reductive amination with pyridin-2-amine:
Steps:
-
Aldol condensation: Indole-3-carbaldehyde + 4-methylbenzylamine → Imine intermediate.
-
Reduction: NaBH₄ in methanol yields benzhydrylamine.
-
Coupling: Reaction with 2-aminopyridine via SNAr (nucleophilic aromatic substitution).
Challenges:
-
Low regioselectivity in the final step (<50% yield).
-
Requires rigorous purification via recrystallization.
Optimization and Analytical Techniques
Catalyst Systems
Palladium catalysts dominate synthetic protocols, with ligand selection critically influencing efficiency:
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | s-Phos | Toluene | 85 | 93 | |
| Pd(PPh₃)₄ | None | DMF | 120 | 85 | |
| Pd(OAc)₂ | Xantphos | 1,4-Dioxane | 100 | 78 |
Insights:
Solvent and Temperature Effects
Microwave-assisted synthesis (e.g., 120°C in DMF for 1 hour) reduces reaction time by 60% compared to conventional heating. Conversely, toluene at 85°C provides higher reproducibility for gram-scale syntheses.
Analytical Validation
-
¹H/¹³C NMR: Assigns peaks for indole NH (δ 10.2 ppm), pyridine protons (δ 8.1–8.3 ppm), and benzhydryl CH (δ 4.9 ppm).
-
HRMS: Confirms molecular ion [M+H]⁺ at m/z 364.45.
-
HPLC-PDA: Verifies purity >95% with a C18 column (ACN/H₂O gradient).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale-Up Feasibility |
|---|---|---|---|
| Suzuki-Miyaura | High yield (93%), regioselective | Requires expensive boronic acids | Excellent |
| Buchwald-Hartwig | Direct C-N bond formation | Sensitive to moisture | Moderate |
| Reductive Amination | Avoids palladium costs | Low yield (<50%) | Poor |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(2-methyl-1H-indol-3-yl)(4-methylphenyl)methyl]pyridin-2-amine, and how are intermediates characterized?
- Answer : The compound can be synthesized via multi-step reactions involving alkylation or coupling of indole and pyridine derivatives. Key intermediates (e.g., substituted indoles or pyridin-2-amine precursors) are typically characterized using / NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. For example, analogous compounds in were synthesized using nucleophilic substitution or Suzuki coupling, with yields optimized via solvent selection (e.g., DMF) and temperature control .
Q. How can researchers validate the structural conformation of this compound to ensure synthetic accuracy?
- Answer : X-ray crystallography is the gold standard for structural validation, as demonstrated in for a related pyrimidine derivative, which resolved dihedral angles and hydrogen-bonding networks. For preliminary analysis, - COSY and NOESY NMR experiments can identify spatial proximities between protons, while IR spectroscopy confirms functional groups (e.g., NH stretches in indole/pyridine) .
Q. What in vitro biological assays are appropriate for initial evaluation of this compound’s activity?
- Answer : Target-based assays (e.g., enzyme inhibition for kinases or COX-2) and cell viability assays (MTT or ATP-lite) are common. highlights COX-2 inhibition studies using fluorogenic substrates, while describes glioblastoma invasion assays in xenograft models, suggesting relevance for cancer research .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved during structural analysis?
- Answer : Contradictions may arise from dynamic processes (e.g., rotamers) or impurities. Use variable-temperature NMR to probe conformational exchange (e.g., coalescence temperatures). For example, resolved intramolecular hydrogen bonds via NMR at 193 K, while employed -DEPT to distinguish overlapping signals .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Answer : Introduce solubilizing groups (e.g., sulfonamides) or modify logP via trifluoromethylation (see ). Pharmacokinetic optimization should balance metabolic stability (assayed via liver microsomes) and blood-brain barrier permeability (e.g., PAMPA assay). ’s CSF1R inhibitor used trifluoromethyl groups to enhance lipophilicity and stability .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved selectivity?
- Answer : Systematic substitution at the indole 2-methyl or pyridine 2-amine positions can be explored. synthesized furopyridine analogs to study dopamine receptor selectivity, while compared trifluoromethyl-containing analogs to identify key pharmacophores. Computational docking (e.g., AutoDock) or free-energy perturbation (FEP) simulations can predict binding affinities .
Q. What experimental controls are critical when assessing this compound’s in vivo efficacy and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
